molecular formula C12H17ClN2O2 B6219250 4-[(3-nitrophenyl)methyl]piperidine hydrochloride CAS No. 1359703-97-1

4-[(3-nitrophenyl)methyl]piperidine hydrochloride

Cat. No. B6219250
CAS RN: 1359703-97-1
M. Wt: 256.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(3-nitrophenyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of compounds related to “4-[(3-nitrophenyl)methyl]piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives, such as “4-[(3-nitrophenyl)methyl]piperidine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-nitrophenyl)methyl]piperidine hydrochloride involves the reaction of piperidine with 3-nitrobenzyl chloride followed by reduction of the resulting intermediate.", "Starting Materials": [ "Piperidine", "3-nitrobenzyl chloride", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Piperidine is dissolved in diethyl ether and cooled to 0°C.", "Step 2: 3-nitrobenzyl chloride is added dropwise to the piperidine solution and the mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered and the solvent is evaporated under reduced pressure to obtain the intermediate 4-[(3-nitrophenyl)methyl]piperidine.", "Step 4: The intermediate is dissolved in methanol and sodium borohydride is added slowly with stirring at room temperature.", "Step 5: The reaction mixture is stirred for 24 hours and then quenched with hydrochloric acid.", "Step 6: The resulting precipitate is filtered and washed with water to obtain the final product 4-[(3-nitrophenyl)methyl]piperidine hydrochloride." ] }

CAS RN

1359703-97-1

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.